N-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine
Description
N-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is a sulfonamide glycine derivative characterized by a 2,4-dimethoxyphenyl group and a 4-methylphenylsulfonyl moiety attached to the glycine backbone. Its molecular formula is C₁₇H₁₉NO₆S (inferred from analogs in ), with a molecular weight of approximately 389.4 g/mol. The compound’s structure combines electron-donating methoxy groups (para and ortho positions) and a sulfonyl linker, which may influence its solubility, stability, and biological interactions.
Properties
IUPAC Name |
2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO6S/c1-12-4-7-14(8-5-12)25(21,22)18(11-17(19)20)15-9-6-13(23-2)10-16(15)24-3/h4-10H,11H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYAYMJDMOJPIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=C(C=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethoxyaniline and 4-methylbenzenesulfonyl chloride.
Formation of Sulfonamide: The 2,4-dimethoxyaniline is reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the corresponding sulfonamide.
Glycine Coupling: The sulfonamide is then coupled with glycine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of sulfides.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is a sulfonyl glycine derivative with a methyl group on the sulfonyl phenyl ring, setting it apart from similar compounds and potentially influencing its chemical reactivity and biological activity.
Scientific Research Applications
This compound is studied across various scientific disciplines.
Chemistry this compound serves as a building block in synthesizing complex organic molecules.
Biology It is studied for potential biological activities, such as enzyme inhibition and receptor binding. Research indicates that sulfonyl glycine derivatives can inhibit various enzymes, suggesting uses for treating diseases related to enzyme dysregulation. Some analogs have shown anti-inflammatory effects in vitro, making them potential candidates for further investigation in inflammatory disease models.
Medicine The compound is investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry It is utilized in developing new materials and chemical processes.
Enzyme Inhibition
Research suggests that derivatives of sulfonyl glycine can inhibit various enzymes, indicating potential applications in treating diseases where enzyme dysregulation is a factor.
Anti-inflammatory Properties
Some analogs have demonstrated anti-inflammatory effects in vitro, making them candidates for further investigation in inflammatory disease models.
Anticancer Potential
The compound is also being explored for its anticancer potential.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table summarizes key structural differences and properties between the target compound and its analogs:
Key Observations :
Pharmacological and Industrial Relevance
- Antibacterial/Anti-inflammatory Activity: Sulfonamides are known for diverse bioactivity (). The dimethoxy variant’s polarity may enhance membrane penetration .
- Commercial Status : Many analogs (e.g., ) are discontinued, suggesting challenges in scalability or stability.
- Environmental Impact : Perfluorinated analogs () are restricted due to persistence, highlighting the need for greener alternatives.
Biological Activity
N-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is a sulfonyl glycine derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.
Overview of the Compound
- Chemical Name : this compound
- CAS Number : 363145-06-6
- Molecular Formula : C₁₇H₁₉N₁O₆S
- Molecular Weight : 365.40 g/mol
The compound features a sulfonamide group attached to a glycine moiety, with distinctive methoxy and methyl substituents that may influence its biological activity.
Synthesis
The synthesis of this compound typically involves:
- Formation of Sulfonamide :
- Reacting 2,4-dimethoxyaniline with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine).
- Glycine Coupling :
- Coupling the sulfonamide with glycine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC), often with a catalyst like 4-dimethylaminopyridine (DMAP) .
This compound exhibits biological activity primarily through enzyme inhibition and receptor modulation. The compound may interact with specific molecular targets, potentially inhibiting enzymes by binding to their active sites or modulating receptor activity .
Biological Studies
Several studies have evaluated the biological activity of this compound:
-
Enzyme Inhibition :
- Research indicates that derivatives of sulfonyl glycine can inhibit various enzymes, suggesting potential applications in treating diseases where enzyme dysregulation is a factor .
-
Anti-inflammatory Properties :
- Some analogs have demonstrated anti-inflammatory effects in vitro, making them candidates for further investigation in inflammatory disease models .
- Anticancer Potential :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(2,4-dimethoxyphenyl)-N-[(4-chlorophenyl)sulfonyl]glycine | Structure | Moderate enzyme inhibition |
| N-(2,4-dimethoxyphenyl)-N-[(4-nitrophenyl)sulfonyl]glycine | Structure | Stronger anticancer activity |
| N-(2,4-dimethoxyphenyl)-N-[(4-fluorophenyl)sulfonyl]glycine | Structure | Enhanced receptor binding |
The presence of the methyl group on the sulfonamide ring is believed to enhance the compound's reactivity and biological activity compared to other similar derivatives .
Case Studies and Research Findings
- In Vitro Studies :
- Animal Models :
- Cell Line Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
